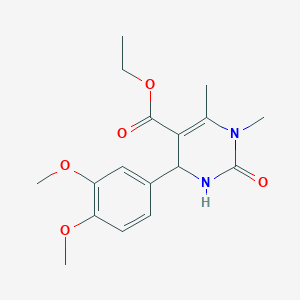
4-(4-Morpholin-4-yl-phenylamino)-quinoline-3,6-dicarboxylic acid diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Morpholin-4-yl-phenylamino)-quinoline-3,6-dicarboxylic acid diethyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core substituted with morpholine and phenylamino groups, along with diethyl ester functionalities. Its unique structure allows it to participate in diverse chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholin-4-yl-phenylamino)-quinoline-3,6-dicarboxylic acid diethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the morpholine and phenylamino groups. The final step involves esterification to introduce the diethyl ester groups.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The introduction of the morpholine and phenylamino groups can be achieved through nucleophilic substitution reactions. For instance, the quinoline derivative can be reacted with 4-morpholinyl aniline under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol in the presence of a catalyst like sulfuric acid to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the desired purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro groups (if present) can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-(4-Morpholin-4-yl-phenylamino)-quinoline-3,6-dicarboxylic acid diethyl ester is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 4-(4-Morpholin-4-yl-phenylamino)-quinoline-3,6-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with receptors. The exact mechanism depends on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
4-(4-Morpholin-4-yl-phenylamino)-quinoline-3,6-dicarboxylic acid: Lacks the diethyl ester groups, which may affect its solubility and reactivity.
4-(4-Piperidin-4-yl-phenylamino)-quinoline-3,6-dicarboxylic acid diethyl ester: Similar structure but with a piperidine ring instead of morpholine, which may influence its biological activity.
4-(4-Morpholin-4-yl-phenylamino)-quinoline-2,6-dicarboxylic acid diethyl ester: Variation in the position of the carboxylic acid groups, potentially altering its chemical properties.
Uniqueness
The presence of both morpholine and phenylamino groups, along with the diethyl ester functionalities, makes 4-(4-Morpholin-4-yl-phenylamino)-quinoline-3,6-dicarboxylic acid diethyl ester unique. These features contribute to its versatility in chemical reactions and its potential in various scientific applications.
特性
分子式 |
C25H27N3O5 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
diethyl 4-(4-morpholin-4-ylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C25H27N3O5/c1-3-32-24(29)17-5-10-22-20(15-17)23(21(16-26-22)25(30)33-4-2)27-18-6-8-19(9-7-18)28-11-13-31-14-12-28/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,26,27) |
InChIキー |
XOKPVAFBMLWNSV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(4-methylphenyl)-2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate](/img/structure/B11619573.png)

![6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B11619592.png)
![2-bromo-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B11619595.png)
![2-(4-benzylpiperidin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619597.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619604.png)
![Methyl 3-[(2-phenylquinazolin-4-yl)amino]benzoate](/img/structure/B11619612.png)
![6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11619616.png)
![(2Z)-2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11619620.png)
![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B11619641.png)
![N-((5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11619655.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619662.png)

![N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619671.png)
